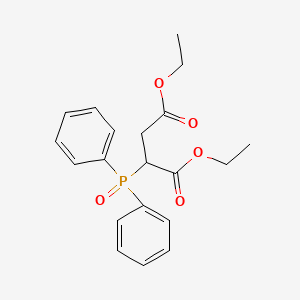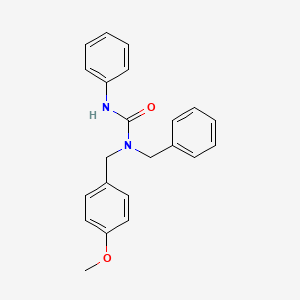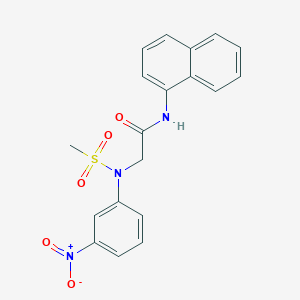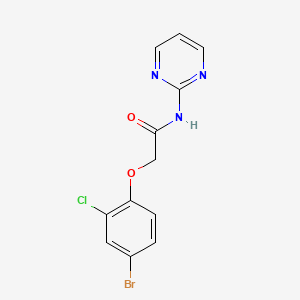![molecular formula C14H10F3NO B15151951 3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B15151951.png)
3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol is a compound that belongs to the class of Schiff bases, also known as imines or azomethines. These compounds are typically formed by the condensation of aldehydes or ketones with primary amines, resulting in the formation of a carbon-nitrogen double bond (C=N). The presence of the trifluoromethyl group (CF3) in this compound enhances its chemical stability and biological activity, making it a subject of interest in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves the condensation reaction between 3-(trifluoromethyl)aniline and salicylaldehyde. The reaction is usually carried out in an alcoholic solvent under reflux conditions to facilitate the removal of water, which is a byproduct of the reaction. The reaction can be represented as follows:
[ \text{3-(trifluoromethyl)aniline} + \text{salicylaldehyde} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of 3-[(E)-{[3-(trifluoromethyl)phenyl]amino}methyl]phenol.
Substitution: Formation of ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial, antiproliferative, and antiviral properties.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and nonlinear optical materials.
Mécanisme D'action
The mechanism of action of 3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with various molecular targets. The imine group (C=N) is crucial for its biological activity, allowing it to form complexes with metal ions and interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol
- (E,E)-α-(Methoxyimino)-2-[({1-[3-(trifluoromethyl)phenyl]imino}methyl)phenol
Uniqueness
3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol stands out due to its unique combination of the trifluoromethyl group and the imine functionality. This combination imparts enhanced chemical stability, biological activity, and potential for various applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C14H10F3NO |
|---|---|
Poids moléculaire |
265.23 g/mol |
Nom IUPAC |
3-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)11-4-2-5-12(8-11)18-9-10-3-1-6-13(19)7-10/h1-9,19H |
Clé InChI |
LVBSDWKYZVGTGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C=NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15151871.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate](/img/structure/B15151872.png)
![3-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15151875.png)

![N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15151883.png)
![ethyl N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3,3,3-trifluoro-2-(4-fluorophenoxy)alaninate](/img/structure/B15151892.png)
![N-cyclohexyl-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzamide](/img/structure/B15151894.png)

![N-(2,4-dimethylphenyl)-4-({[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzamide](/img/structure/B15151920.png)
![N-(4-methylbenzyl)-N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B15151931.png)

![4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15151945.png)

![2-(4-Methylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151955.png)
